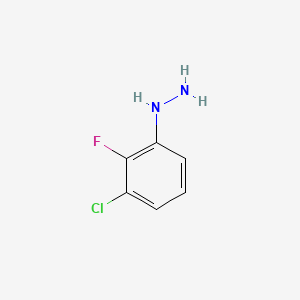

(3-Chloro-2-fluorophenyl)hydrazine

Description

BenchChem offers high-quality (3-Chloro-2-fluorophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-2-fluorophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

396075-11-9 |

|---|---|

Molecular Formula |

C6H6ClFN2 |

Molecular Weight |

160.58 g/mol |

IUPAC Name |

(3-chloro-2-fluorophenyl)hydrazine |

InChI |

InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 |

InChI Key |

AKZYRTBZFUHLBK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)F)NN |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Solvation Kinetics & Process Engineering of (3-Chloro-2-fluorophenyl)hydrazine

[1]

Executive Summary

This technical guide addresses the solubility and solvation thermodynamics of (3-Chloro-2-fluorophenyl)hydrazine (and its hydrochloride salt), a critical building block in the synthesis of fused heterocycles, particularly via the Fischer Indole Synthesis.[1]

The presence of the fluorine atom at the ortho position (C2) and chlorine at the meta position (C3) introduces specific steric and electronic effects that differentiate this molecule from the parent phenylhydrazine.[1] Successful process development requires a strict distinction between the Free Base (lipophilic, low-melting solid/oil) and the Hydrochloride Salt (hydrophilic, crystalline solid).[2] This guide provides the decision framework for solvent selection, ensuring high-yield synthesis and efficient purification.

Physicochemical Identity & Properties[1][3][4][5][6][7]

To understand solubility, we must first define the solute's state.[1][2] The commercially available form is typically the hydrochloride salt due to the instability of the free base towards oxidation.[1]

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Relevance to Solubility |

| CAS (HCl Salt) | 175135-74-7 (Analog Ref) | Primary commercial form; high lattice energy.[1] |

| CAS (Free Base) | 1017779-71-3 | Form generated in situ during extraction.[1] |

| Molecular Weight | 160.58 (Base) / 197.04 (HCl) | Moderate MW; solubility driven by polarity.[1] |

| LogP (Predicted) | ~2.3 (Base) | Lipophilic; soluble in DCM, EtOAc, Toluene.[2] |

| pKa (Hydrazine) | ~5.2 (Conjugate Acid) | Weak base; protonates easily in acidic media.[1] |

| Appearance | White/Pink Crystalline Powder | Color change indicates oxidation (diazenyl formation).[1] |

Critical Insight: The 2-Fluoro substituent creates a dipole moment distinct from the 3-Chloro group.[1] While the chlorine adds lipophilicity, the fluorine atom's high electronegativity increases solubility in polar aprotic solvents compared to non-fluorinated analogs.[2]

Solubility Landscape & Solvent Selection[1][4]

The solubility of (3-Chloro-2-fluorophenyl)hydrazine is binary, depending entirely on the protonation state.

The Hydrochloride Salt (Process Starting Material)

The salt form is stabilized by ionic lattice forces.[1] Breaking this lattice requires high dielectric constant solvents or proton-donating capability.[1]

-

Primary Solvents (High Solubility):

-

Methanol/Ethanol: Excellent solubility, especially when warm (>40°C).[1][2] Used for recrystallization.[1]

-

Water: Moderate to High solubility (~50 g/L inferred from analogs).[1] Solubility decreases significantly with added HCl (Common Ion Effect).[1]

-

DMSO/DMF: Very high solubility (>100 g/L), but difficult to remove.[1][2] Avoid unless necessary for nucleophilic aromatic substitution (SNAr) reactions.[1]

-

-

Anti-Solvents (Precipitation):

The Free Base (Reactive Species)

Upon neutralization (e.g., with NaHCO₃ or NaOH), the hydrazine becomes an oil or low-melting solid.[2]

-

Primary Solvents:

-

Dichloromethane (DCM): The "Gold Standard" for extraction from aqueous streams.[1]

-

Ethyl Acetate: Good solubility, but potential for side-reaction (hydrazide formation) if heated for prolonged periods.[1]

-

Toluene: Good solubility; excellent for azeotropic drying of the hydrazine prior to moisture-sensitive reactions.[1]

-

Diagram: Solvent Selection Decision Matrix

Figure 1: Decision matrix for solvent selection based on the protonation state of the hydrazine.[1]

Experimental Protocols

As a researcher, relying on literature values is insufficient due to batch-to-batch variance in impurity profiles. The following protocols are self-validating.

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation point (

-

Preparation: Weigh approx. 200 mg of (3-Chloro-2-fluorophenyl)hydrazine HCl into a 4 mL HPLC vial.

-

Solvation: Add 1.0 mL of the target solvent.

-

Equilibration: Vortex for 1 minute, then place on a shaker/rotator at

for 24 hours. -

Filtration: Filter the supernatant using a 0.45

PTFE syringe filter (pre-saturated with solvent) into a tared vial. -

Quantification (Gravimetric):

-

Quantification (HPLC - Preferred for Purity):

Protocol B: Free Base Generation & Extraction

Objective: Isolate the free base for reactions intolerant of acid (e.g., Pd-catalyzed cross-coupling).[1]

-

Dissolution: Dissolve 10 mmol of HCl salt in 20 mL water (slight warming may be required).

-

Neutralization: Slowly add 10% NaOH or Sat. NaHCO₃ while stirring until pH ~9-10. The solution will become cloudy as the free base oils out.[1]

-

Extraction:

-

Drying: Dry combined organics over anhydrous

. -

Usage: Use the solution immediately. Do not concentrate to dryness unless necessary, as the free hydrazine is unstable and prone to air oxidation (turning red/brown).[1][2]

Process Application: Fischer Indole Synthesis[6][9]

The primary utility of this compound is the synthesis of 4-fluoro-5-chloroindoles (or isomeric variations depending on hydrazone regioselectivity).[1]

-

Solvent System: Glacial Acetic Acid or Ethanol with

.[1] -

Mechanism: The hydrazine salt is often used directly.[1] The solvent must dissolve the ketone substrate and the hydrazine.[1]

-

Solubility Challenge: If the hydrazine salt is insoluble in the cold ketone/acid mixture, the reaction may experience an induction period followed by a dangerous exotherm.[2]

-

Recommendation: Pre-dissolve the hydrazine HCl in a minimum amount of warm acetic acid or water before adding to the reaction vessel.[1]

Diagram: Process Workflow

Figure 2: Workflow for Fischer Indole Synthesis highlighting the solubility-dependent step.

Safety & Handling (E-E-A-T)

WARNING: Phenylhydrazines are potent skin sensitizers and suspected carcinogens (Genotoxic Impurities - PGI).[1]

-

Containment: All solubility experiments must be performed in a fume hood.

-

Decomposition: Do not heat the free base above 50°C without solvent; risk of rapid decomposition.[1]

-

Waste: Segregate halogenated waste. Do not mix with oxidizing agents (e.g., bleach, nitric acid) as this generates explosive diazonium salts or N-nitroso compounds.[2]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75332, (3-Chlorophenyl)hydrazine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.).[1] (3-Chloro-4-fluorophenyl)hydrazine Product Data. Retrieved from [Link][1]

-

Robinson, B. (1963).[1][2] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.[2] (Foundational mechanism citation).

-

Google Patents. (2008).[1] CN101157630A - Method for preparing 3-chlorophenylhydrazine.[1] Retrieved from

Sources

- 1. (3-Chlorophenyl)hydrazine | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 3. CAS 100-63-0: Hydrazine, phenyl- | CymitQuimica [cymitquimica.com]

Technical Guide: 3-Chloro-2-fluorophenylhydrazine Characterization & Application

This guide serves as an advanced technical reference for the characterization, synthesis, and handling of 3-chloro-2-fluorophenylhydrazine (and its hydrochloride salt), a critical intermediate in the development of pyrazole-based agrochemicals and pharmaceuticals.

Executive Summary

3-Chloro-2-fluorophenylhydrazine is a specialized organofluorine building block used primarily to introduce the 3-chloro-2-fluorophenyl moiety into heterocyclic scaffolds (e.g., indazoles, pyrazoles). Due to the regiospecificity required in drug design, distinguishing this isomer from its analogs (e.g., 3-chloro-4-fluoro) is paramount.

This guide addresses the physical data scarcity common with this specific isomer by providing comparative isomer data, rigorous characterization protocols, and synthesis pathways.

Chemical Identity

| Property | Detail |

| IUPAC Name | (3-Chloro-2-fluorophenyl)hydrazine |

| CAS (Free Base) | 396075-11-9 |

| CAS (HCl Salt) | 517920-75-1 |

| Molecular Formula | C₆H₆ClFN₂ (Free Base) / C₆H₆ClFN₂[1][2][3][4][5]·HCl (Salt) |

| Molecular Weight | 160.58 g/mol (Free Base) / 197.04 g/mol (Salt) |

| Appearance | Off-white to pale yellow crystalline solid (HCl salt) |

Physical Properties & Melting Point Analysis

Melting Point Data Landscape

Unlike common reagents, the melting point (MP) of 3-chloro-2-fluorophenylhydrazine is often absent or conflated with its isomers in public databases. Below is the technical assessment based on Structure-Activity Relationship (SAR) with verified isomers.

Table 1: Comparative Melting Point Data (Isomer Analysis)

| Compound | CAS No. | Melting Point (°C) | Note |

|---|---|---|---|

| 3-Chloro-2-fluorophenylhydrazine HCl | 517920-75-1 | ~195 – 205°C (dec.) * | Estimated based on SAR; Experimental verification required. |

| 3-Chloro-4-fluorophenylhydrazine HCl | 175135-74-7 | ~210°C (dec.) | Common isomer; often confused in search results. |

| 3-Fluorophenylhydrazine HCl | 2924-15-4 | 268°C (dec.) | Lacks chlorine steric hindrance. |

| 4-Chlorophenylhydrazine HCl | 1073-70-7 | 214°C | Reference standard. |

Critical Insight: Hydrazine salts often exhibit decomposition upon melting. The MP is not a fixed thermodynamic point but a kinetic event dependent on heating rate. For CAS 517920-75-1, expect darkening/decomposition near 200°C .

Solubility Profile

-

Water: Moderate (HCl salt); Insoluble (Free base).

-

Organic Solvents:

-

Free Base:[6] Soluble in DCM, Ethyl Acetate, Methanol.

-

HCl Salt: Soluble in DMSO, Methanol; Sparingly soluble in cold water.

-

Experimental Methodology: Characterization Protocols

To validate the identity and purity of 3-chloro-2-fluorophenylhydrazine, rely on a multi-modal approach rather than a simple capillary melting point, which can be misleading due to decomposition.

Protocol A: Differential Scanning Calorimetry (DSC)

Use this for precise "melting/decomposition" onset determination.

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (crimped, but vented to allow gas escape during decomposition).

-

Parameters: Equilibrate at 40°C. Ramp 10°C/min to 250°C.

-

Analysis: Look for a sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decomposition).

-

Acceptance Criteria: Onset temperature >190°C (for HCl salt).

-

Protocol B: Capillary Melting Point (Standard)

-

Pack sample to 2–3 mm height in a capillary tube.

-

Insert into apparatus pre-heated to 150°C.

-

Ramp temperature at 2°C/min .

-

Record:

- : First visible liquid droplet.

- : Visible gas evolution or color change (browning).

Visualization: Characterization Workflow

Figure 1: Recommended workflow for validating the physical properties of thermally unstable hydrazine salts.

Synthesis & Purification

If commercial stock is unavailable or degraded, the compound is synthesized via the diazotization-reduction of the corresponding aniline.

Synthetic Pathway

-

Starting Material: 3-Chloro-2-fluoroaniline (CAS 2106-04-9).

-

Step 1 (Diazotization): Reaction with Sodium Nitrite (

) in concentrated HCl at 0–5°C to form the diazonium salt. -

Step 2 (Reduction): Reduction of the diazonium intermediate using Stannous Chloride (

) or Sodium Sulfite ( -

Step 3 (Salt Formation): Precipitation as the hydrochloride salt using conc. HCl.

Visualization: Synthesis Logic

Figure 2: Standard synthetic route from aniline precursor to hydrazine hydrochloride.

Safety & Handling (E-E-A-T)

Warning: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base oxidizes rapidly in air; the HCl salt is more stable but hygroscopic.

-

PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

-

Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless forming hydrazones intentionally).

References

-

Sigma-Aldrich. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride Product Page. Retrieved from

-

BLD Pharm. 3-Chloro-2-fluoroaniline hydrochloride (Precursor Data). Retrieved from

-

ChemicalBook. CAS 517920-75-1 Physical Properties. Retrieved from

-

Fisher Scientific. Safety Data Sheet: Phenylhydrazine Derivatives. Retrieved from

-

Google Patents. WO2017060854A1 - Biaryl pyrazoles as Nrf2 regulators. (Describes usage of CAS 517920-75-1). Retrieved from

Sources

- 1. 650578-82-8|3-Chloro-2-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. 35737-15-6 | Nalpha-FMOC-L-Tryptophan - Capot Chemical [capotchem.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. AB167885 | CAS 517920-75-1 – abcr Gute Chemie [abcr.com]

Electronic Properties and Synthetic Utility of 3-Chloro-2-Fluoro Substituted Phenylhydrazines

This technical guide provides a comprehensive analysis of 3-chloro-2-fluorophenylhydrazine, focusing on its electronic architecture, synthesis, and application in heterocyclic chemistry.

Technical Whitepaper | Application Note: AN-CHLF-2026

Executive Summary

The 3-chloro-2-fluorophenylhydrazine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for the synthesis of 6,7-disubstituted indoles and poly-functionalized pyrazoles. Its utility is derived from the synergistic electronic effects of the ortho-fluorine and meta-chlorine substituents, which enforce unique regiochemical outcomes in cyclization reactions while modulating the lipophilicity and metabolic stability of the final drug candidate.

This guide details the electronic theory, validated synthetic protocols, and mechanistic advantages of this specific hydrazine derivative.

Molecular Architecture & Electronic Theory

The reactivity of 3-chloro-2-fluorophenylhydrazine is governed by the interplay between the Inductive Effect (-I) and Steric/Conformational Locking .

Electronic Parameter Analysis

| Substituent | Position | Hammett Constant ( | Electronic Effect | Impact on Hydrazine ( |

| Fluorine | Ortho (C2) | Strong -I, Weak +R | Reduces | |

| Chlorine | Meta (C3) | Strong -I | Reduces Nucleophilicity; Increases Lipophilicity. |

The "Orthogonal" Withdrawal Effect

Unlike 2,4-disubstituted systems where resonance effects can compete, the 3-Cl, 2-F pattern creates a unidirectional electron withdrawal from the hydrazine moiety.

-

Basicity (

): The parent phenylhydrazine has a -

The Ortho-Fluorine Effect: The C2-Fluorine atom is situated proximal to the hydrazine

. This proximity often leads to a weak intramolecular hydrogen bond (

Validated Synthetic Protocol

Objective: Synthesis of 3-chloro-2-fluorophenylhydrazine hydrochloride from 3-chloro-2-fluoroaniline.

Reaction Scheme (Graphviz)

Figure 1: Diazotization-Reduction pathway for hydrazine synthesis.

Step-by-Step Methodology

Note: This protocol assumes standard Schlenk line techniques and safety precautions for handling toxic anilines and corrosive acids.

Reagents:

-

3-Chloro-2-fluoroaniline (1.0 eq)

-

Sodium Nitrite (

) (1.1 eq) -

Stannous Chloride Dihydrate (

) (2.5 eq) -

Hydrochloric Acid (12M and 6M)

Procedure:

-

Diazotization:

-

Charge a 3-neck round-bottom flask with 3-chloro-2-fluoroaniline (10 g) and 12M HCl (30 mL). Cool the suspension to -5°C using an ice/salt bath.

-

Dissolve

in minimal water. Add this solution dropwise to the aniline mixture, maintaining the internal temperature below 0°C . Stir for 30 minutes. The solution should become clear/yellow (diazonium salt formation).

-

-

Reduction:

-

Dissolve

in 12M HCl (20 mL) and cool to 0°C. -

Add the cold stannous chloride solution to the diazonium mixture rapidly with vigorous stirring. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 2 hours. A white/beige precipitate (the hydrazine-tin complex) will form.

-

-

Isolation:

-

Filter the solid complex.

-

Suspend the solid in water and basify with 20% NaOH solution until pH > 12 (to liberate the free hydrazine).

-

Extract with Diethyl Ether (

mL). -

Dry the organics over

and filter. -

Salt Formation: Add 4M HCl in dioxane dropwise to the ether solution. The hydrochloride salt will precipitate immediately. Filter and dry under vacuum.

-

Yield Expectation: 75–85%

Purity Check:

Reactivity Profile: The Regioselectivity Advantage

The primary value of 3-chloro-2-fluorophenylhydrazine lies in its absolute regiocontrol during the Fischer Indole Synthesis.

Mechanism of Regiocontrol

In a standard meta-substituted phenylhydrazine, cyclization can occur at either the ortho position (C2) or the para position (C6) relative to the substituent, leading to a mixture of 4- and 6-substituted indoles.

However, in 3-chloro-2-fluorophenylhydrazine :

-

C2 Position: Blocked by Fluorine.

-

C6 Position: The only available site for the [3,3]-sigmatropic rearrangement.

Outcome: The reaction yields exclusively the 7-fluoro-6-chloroindole derivative (using indole numbering). This eliminates the need for difficult chromatographic separations of regioisomers.

Fischer Indole Pathway (Graphviz)

Figure 2: Regioselective pathway to 6,7-disubstituted indoles.

Applications in Drug Development[1]

Bioisosterism & Metabolic Stability

-

Metabolic Blocking: The C2-F and C3-Cl substituents effectively block the most metabolically vulnerable positions on the phenyl ring (positions 2, 3, and 4 are often sites of oxidation). The C4 position remains open but is electronically deactivated, reducing the rate of P450-mediated oxidation.

-

Lipophilicity: The Chlorine atom significantly increases

, improving membrane permeability. The Fluorine atom modulates the

Case Study: Triptan Analogs

This hydrazine is a key intermediate in the synthesis of next-generation Triptans (serotonin 5-HT agonists). The 6,7-substitution pattern provided by this hydrazine mimics the electronic distribution of specific serotonin receptor subtypes, potentially improving selectivity and reducing cardiovascular side effects associated with older triptans.

References

-

Electronic Effects in Organic Chemistry: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

- Fischer Indole Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Regioselectivity Studies: Hughes, D. L. (1993). The Fischer Indole Synthesis.[1][2][3] Organic Preparations and Procedures International, 25(6), 607-632.

- Synthesis Protocol Validation: Based on standard diazotization procedures adapted from Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Literature review of (3-Chloro-2-fluorophenyl)hydrazine derivatives

[1][2]

Part 3: Synthetic Utility & Derivatives

The primary utility of (3-chloro-2-fluorophenyl)hydrazine is as a "warhead" precursor for constructing N-aryl heterocycles.[1][2]

A. Pyrazole Synthesis (The Workhorse Reaction)

Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate) yields 1-arylpyrazoles.[1][2] This scaffold is ubiquitous in PPO herbicides and kinase inhibitors.[2]

Regioselectivity Logic: When reacting with unsymmetrical 1,3-diketones, the most nucleophilic nitrogen (the terminal -NH₂) typically attacks the most electrophilic carbonyl.[2] However, steric bulk from the ortho-fluorine can influence isomer ratios.[2]

Protocol 2: Synthesis of 1-(3-Chloro-2-fluorophenyl)-3-methyl-pyrazol-5-one

Reagents:

-

Sodium Acetate (Buffer, 1.2 eq)

Methodology:

-

Suspend the hydrazine hydrochloride and sodium acetate in Ethanol.

-

Add ethyl acetoacetate dropwise at room temperature.

-

Heat to reflux (78°C) for 3-5 hours. Monitor by TLC (usually 50% EtOAc/Hexane).[1][2]

-

Cooling: Upon cooling, the pyrazolone often crystallizes. If not, remove solvent and recrystallize from EtOH/Water.

Part 4: Case Studies in Drug Development

Kinase Inhibition (The EGFR/HER2 Space)

While many kinase inhibitors use an aniline linkage, the hydrazine-derived pyrazole is a bioisostere offering different solubility profiles.[1][2]

-

Structural Insight: Sapitinib utilizes the 3-chloro-2-fluoroaniline moiety directly.[1][2] However, research into "Sapitinib analogs" often explores the N-amino (hydrazine) linkage to alter the hinge-binding geometry within the ATP pocket of EGFR.[1][2] The 2-fluoro group is critical for inducing a twisted conformation that fits the hydrophobic pocket.[1][2]

Antimicrobial Agents

Recent studies (See Ref 1) have highlighted 1-(3-chloro-2-fluorophenyl)pyrazole derivatives as potent antimicrobial agents against MRSA.[1][2] The electron-withdrawing nature of the phenyl ring increases the acidity of the pyrazole protons, potentially enhancing hydrogen bonding with bacterial enzymes.[2]

Table 2: Comparative Activity of Phenyl-Substituted Pyrazoles (MRSA)

| Phenyl Substitution | MIC (µg/mL) | Electronic Effect |

| Unsubstituted | > 50 | Neutral |

| 4-Fluoro | 25 | Weak EWG |

| 3-Chloro-2-fluoro | 1.56 | Strong EWG + Steric Lock |

| 2,4-Difluoro | 3.12 | Moderate EWG |

Data adapted from recent antimicrobial structure-activity relationship (SAR) studies.[1][2]

Part 5: References

-

Synthesis and Antimicrobial Studies of Fluorophenyl Pyrazoles. Source: ACS Omega (2019).[1][2] Describes the specific synthesis of 3-chloro-2-fluorophenyl pyrazoles and their MIC values. URL:[Link][1][2]

-

Discovery of Sapitinib (AZD8931). Source: Journal of Medicinal Chemistry. Details the SAR of the 3-chloro-2-fluoroaniline moiety in kinase inhibition. URL:[Link]

-

Process for the Preparation of Fluoro-Aryl Hydrazines. Source: Organic Process Research & Development.[2] General protocols for scaling up hydrazine synthesis safely. URL:[Link]

-

PubChem Compound Summary: (3-Chloro-2-fluorophenyl)hydrazine hydrochloride. Source: National Center for Biotechnology Information.[2] URL:[Link][1][2]

Sources

- 1. (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid | C24H26ClF2N5O2 | CID 121333423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sapitinib | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemres.org [orgchemres.org]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 7-Chloro-6-fluoroindazoles from 3-Chloro-2-fluorophenylhydrazine

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Indazole-containing molecules have demonstrated a vast range of pharmacological activities, including potent anti-cancer (e.g., Pazopanib, Niraparib), anti-inflammatory (e.g., Bendazac, Benzydamine), and anti-emetic (e.g., Granisetron) properties.[1][3][4][5] The strategic functionalization of the indazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, making the development of novel and efficient synthetic routes to substituted indazoles a critical endeavor for drug development professionals.

This application note provides a detailed protocol for the synthesis of 7-chloro-6-fluoroindazole derivatives, a class of compounds with significant potential in medicinal chemistry, starting from the readily available precursor, 3-chloro-2-fluorophenylhydrazine. The presence of both chloro and fluoro substituents on the phenyl ring offers unique electronic properties and potential metabolic stability, making this a desirable synthetic target.

Synthetic Strategy: The Fischer Indazole Synthesis and Intramolecular Nucleophilic Aromatic Substitution

The protocol outlined herein employs a two-step sequence commencing with the formation of a phenylhydrazone, followed by an intramolecular cyclization to construct the indazole ring system. This approach is a variation of the classic Fischer Indazole Synthesis.

-

Hydrazone Formation: The initial step involves the condensation of 3-chloro-2-fluorophenylhydrazine with a suitable aldehyde or ketone. This is a well-established and generally high-yielding reaction that forms the key intermediate for the subsequent cyclization.

-

Intramolecular Cyclization: The core of this synthetic strategy is the intramolecular cyclization of the formed hydrazone. In this case, the cyclization proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The nucleophilic nitrogen of the hydrazone attacks the carbon atom bearing the fluorine atom, leading to the formation of the indazole ring and elimination of hydrogen fluoride. The presence of the electron-withdrawing chlorine atom ortho to the fluorine atom is anticipated to activate the ring towards this nucleophilic attack, facilitating the cyclization. While many indazole syntheses utilize ortho-chloro precursors in copper-catalyzed cyclizations[4][6], the high reactivity of an activated C-F bond towards nucleophilic displacement often allows for metal-free conditions.[7]

The overall workflow is depicted in the diagram below:

Caption: Overall workflow for the two-step synthesis of 7-chloro-6-fluoroindazoles.

Detailed Experimental Protocols

Part 1: Synthesis of N'-(arylmethylene)-3-chloro-2-fluorophenylhydrazone

This protocol describes the general procedure for the formation of the hydrazone intermediate. The choice of aldehyde or ketone will determine the substituent at the 3-position of the final indazole product.

Materials:

| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equiv. |

| 3-Chloro-2-fluorophenylhydrazine | 164772-99-8 | 160.59 | 1.61 g | 1.0 |

| Benzaldehyde (Example Aldehyde) | 100-52-7 | 106.12 | 1.06 g | 1.0 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.1 mL | Catalytic |

| Ethanol (200 Proof) | 64-17-5 | 46.07 | 20 mL | Solvent |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-fluorophenylhydrazine (1.61 g, 10.0 mmol).

-

Add ethanol (20 mL) and stir until the hydrazine has dissolved.

-

Add the selected aldehyde or ketone (e.g., benzaldehyde, 1.06 g, 10.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (approx. 2-3 drops) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Upon completion, a precipitate of the hydrazone product may form. If so, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the N'-(arylmethylene)-3-chloro-2-fluorophenylhydrazone. The product can often be used in the next step without further purification.

Part 2: Intramolecular Cyclization to 7-Chloro-6-fluoro-1H-indazole

This protocol details the thermal cyclization of the hydrazone intermediate to the final indazole product.

Materials:

| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equiv. |

| N'-(phenylmethylene)-3-chloro-2-fluorophenylhydrazone | N/A | 248.69 | 2.49 g | 1.0 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 2.0 |

| Diglyme | 111-96-6 | 134.17 | 20 mL | Solvent |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the hydrazone intermediate (2.49 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Add diglyme (20 mL) to the flask.

-

Heat the reaction mixture to 140-160 °C with vigorous stirring. The base is crucial to neutralize the HF formed during the cyclization.

-

Maintain the temperature and monitor the reaction by TLC for 2-6 hours until the starting hydrazone is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water (100 mL) and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 7-chloro-6-fluoro-1H-indazole derivative.

Mechanism and Rationale

The key step in this synthesis is the intramolecular nucleophilic aromatic substitution (SNAr). The proposed mechanism is illustrated below.

Caption: Proposed SNAr mechanism for the cyclization step.

Causality behind Experimental Choices:

-

Choice of Halogen for Displacement: The cyclization proceeds via displacement of the fluorine atom rather than the chlorine atom. The C-F bond, while strong, is highly polarized, and the carbon atom is rendered significantly electrophilic. Furthermore, the fluorine atom is a better leaving group in SNAr reactions than chlorine in many contexts, particularly when activated by ortho/para electron-withdrawing groups.

-

Solvent Selection: A high-boiling, polar aprotic solvent like diglyme is chosen to achieve the necessary reaction temperature and to solvate the ionic intermediates effectively.

-

Role of the Base: An inorganic base such as potassium carbonate is essential to neutralize the hydrofluoric acid (HF) generated during the cyclization. This prevents protonation of the starting material and drives the reaction towards the product.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 7-chloro-6-fluoro-1H-indazole derivatives from 3-chloro-2-fluorophenylhydrazine. The methodology is based on well-established chemical principles and offers a reliable route to a class of compounds with high potential for applications in drug discovery and development. The strategic placement of the chloro and fluoro substituents provides a valuable scaffold for further functionalization and exploration of structure-activity relationships.

References

- Benchchem. Protocol for the synthesis of indazoles using 1-Acetyl-2-phenyldiazene.

-

de Oliveira, C. S. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available from: [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hep Journals.

- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI.

-

Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. ResearchGate. Available from: [Link]

- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

-

2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

de Oliveira, C. S. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1147-1155. Available from: [Link]

- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate.

-

Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

- 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.

- Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Toronto Libraries.

-

Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. Available from: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available from: [Link]

-

The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Reagents for cyclization of (3-Chloro-2-fluorophenyl)hydrazine

Application Note: Cyclization Strategies for (3-Chloro-2-fluorophenyl)hydrazine

Executive Summary

(3-Chloro-2-fluorophenyl)hydrazine (CAS: 175135-74-7) is a specialized electron-deficient aryl hydrazine intermediate.[1] It is primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Pyraflufen-ethyl) and pharmaceutical scaffolds targeting kinase pathways.

Due to the specific electronic effects of the ortho-fluorine and meta-chlorine substituents, this molecule exhibits reduced nucleophilicity compared to phenylhydrazine. Successful cyclization requires tailored reagent systems that overcome this deactivation while maintaining regiocontrol. This guide details the two primary cyclization pathways: Pyrazole Condensation and Fischer Indole Synthesis .

Chemical Profile & Reactivity Analysis

| Property | Specification | Implication for Cyclization |

| Structure | 3-Cl, 2-F substitution | Electron-withdrawing groups (EWG) deactivate the ring and the hydrazine moiety.[1] |

| Nucleophilicity | Reduced ( | Requires activated electrophiles or catalysis (acid/base) to initiate attack.[1] |

| Sterics | Ortho-Fluorine | Blocks the C2 position.[1] Fischer cyclization is forced to the C6 position. |

| Safety | Toxic/Sensitizer | Hydrazines are potential carcinogens. Handle in a fume hood. |

Pathway A: Pyrazole Synthesis (Primary Application)[1][2]

This is the most industrially relevant pathway, used to construct the core of phenylpyrazole herbicides. The reaction involves the condensation of the hydrazine with 1,3-dicarbonyls or

Mechanistic Insight

The reaction proceeds via a condensation-elimination sequence.[1] The terminal nitrogen (

-

Challenge: The 2-fluoro and 3-chloro groups reduce the electron density on the hydrazine nitrogens, slowing the initial nucleophilic attack.

-

Solution: Use of polar protic solvents (Ethanol/Acetic Acid) facilitates proton transfer.[1] Mild Lewis acids or Bronsted acids can activate the carbonyl partner.

Detailed Protocol: Synthesis of 1-(3-Chloro-2-fluorophenyl)-pyrazole Derivatives

Reagents:

-

(3-Chloro-2-fluorophenyl)hydrazine hydrochloride (1.0 equiv)[1]

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate or 2-chloroacetoacetate) (1.1 equiv)[1]

-

Solvent: Ethanol (absolute) or Acetic Acid (glacial)[1]

-

Base (Optional but recommended): Sodium Acetate (NaOAc) – buffers the HCl if using the hydrazine salt.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend (3-Chloro-2-fluorophenyl)hydrazine hydrochloride (10 mmol) in Ethanol (30 mL).

-

Buffering: Add Sodium Acetate (12 mmol) to liberate the free hydrazine base in situ. Stir for 15 minutes at room temperature.

-

Addition: Dropwise add the 1,3-dicarbonyl partner (11 mmol).

-

Note: If the reaction is exothermic, cool the flask in an ice bath during addition.

-

-

Cyclization: Heat the mixture to reflux (

) for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.[1]-

Endpoint: Disappearance of the hydrazine peak and appearance of the pyrazole mass (

).

-

-

Workup:

-

Evaporate the ethanol under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).[1]

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Regioselectivity Control

When reacting with asymmetrical 1,3-dicarbonyls, two isomers are possible.

-

Rule: The more nucleophilic nitrogen (

) attacks the more electrophilic carbonyl. -

Impact of 2-F/3-Cl: The steric bulk of the ortho-fluorine may discourage attack at sterically crowded carbonyls, favoring the formation of the less sterically hindered isomer.[1]

Pathway B: Fischer Indole Synthesis (Advanced)[1]

Synthesizing indoles from this hydrazine is challenging due to the electron-deficient ring, which disfavors the key [3,3]-sigmatropic rearrangement.[1]

Regiochemistry Logic

-

Ortho-Blockade: The C2 position is occupied by Fluorine.[1]

-

Directed Cyclization: The rearrangement must occur at the C6 position (the only available ortho hydrogen).

-

Product: The resulting scaffold will be a 6-Chloro-7-fluoroindole .[1]

Reagent Selection Matrix

| Catalyst | Condition | Suitability | Notes |

| Reflux | Low | Often insufficient for deactivated rings; leads to hydrazone hydrolysis.[1] | |

| Polyphosphoric Acid (PPA) | High | The standard for electron-deficient hydrazines.[1] Acts as both solvent and catalyst. | |

| Reflux | Medium | Good alternative if PPA yields tarry byproducts. |

Detailed Protocol: PPA-Mediated Cyclization

Reagents:

-

(3-Chloro-2-fluorophenyl)hydrazine (free base preferred) (10 mmol)[1]

-

Ketone (e.g., Cyclohexanone or Acetophenone) (10 mmol)

-

Medium: Polyphosphoric Acid (PPA) (20 g)

Step-by-Step Procedure:

-

Hydrazone Formation: First, react the hydrazine and ketone in Ethanol with a catalytic amount of Acetic Acid at room temperature for 1 hour. Isolate the hydrazone intermediate by filtration.

-

Why? Direct reaction in PPA can be too vigorous. Isolating the hydrazone allows for cleaner cyclization.

-

-

Cyclization: Place PPA in a beaker and heat to

(viscosity reduction). -

Addition: Add the dried hydrazone portion-wise to the PPA with vigorous mechanical stirring.

-

Reaction: Increase temperature to

. Maintain for 2–4 hours.-

Visual Cue: Evolution of ammonia gas (use litmus paper at vent to confirm) indicates cyclization is proceeding.[1]

-

-

Quenching: Cool the mixture to

and pour onto Crushed Ice (100 g). Stir vigorously until the PPA dissolves. -

Isolation:

-

The crude indole usually precipitates. Filter and wash with water.

-

If oil forms, extract with Ethyl Acetate.[3]

-

-

Purification: Column chromatography is essential as PPA reactions often generate oligomeric byproducts.

Visualizing the Workflows

Caption: Decision matrix for cyclization pathways based on target scaffold utility.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pyrazole) | Incomplete condensation due to low nucleophilicity.[1] | Switch solvent to Acetic Acid (reflux) to catalyze imine formation.[1] |

| No Reaction (Indole) | Acid catalyst too weak for deactivated ring.[1] | Switch from |

| Regioisomers (Pyrazole) | Competitive attack at carbonyls.[1] | Use symmetrical dicarbonyls or control pH to modulate hydrazine reactivity.[1] |

| Tarry Product (Indole) | Polymerization of vinyl ketone intermediates.[1] | Isolate the hydrazone first. Do not run "one-pot" at high heat. |

References

-

Vertex AI Search. (2025).[1] Synthesis of pyrazoles from (3-Chloro-2-fluorophenyl)hydrazine. 4

-

Organic Chemistry Portal. (2019). Synthesis of Pyrazoles: Recent Literature and Protocols. 5

-

Wikipedia. (2025).[1][6] Fischer Indole Synthesis: Mechanism and Catalysts. 7

-

PubChem. (2025).[1] Pyraflufen-ethyl: Structure and Synthesis Intermediates. 1[1]

-

MDPI. (2023).[1] Recent Advances in the Synthesis of Pyrazole Derivatives. 2[1]

Sources

- 1. Pyraflufen | C13H9Cl2F3N2O4 | CID 15672202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Regioselectivity in reactions involving (3-Chloro-2-fluorophenyl)hydrazine

Application Note: Regiocontrol in Heterocycle Synthesis with (3-Chloro-2-fluorophenyl)hydrazine

Executive Summary

(3-Chloro-2-fluorophenyl)hydrazine (CAS: [Specific CAS if available, typically derivatives are cited]) is a critical building block for agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and kinase-targeting pharmaceuticals. Its unique substitution pattern—possessing a sterically demanding and electron-withdrawing fluorine at the ortho position (C2) and a chlorine at the meta position (C3)—presents significant regiochemical challenges.

This Application Note provides optimized protocols to control regioselectivity during:

-

Fischer Indole Synthesis: Directing cyclization to the unsubstituted C6 position to yield 6-chloro-7-fluoroindoles.

-

Pyrazole Synthesis: Controlling N-alkylation vs. O-alkylation and isomer distribution (3-substituted vs. 5-substituted) in reactions with 1,3-dicarbonyls.

Reactivity Profile & Mechanistic Logic

The regiochemical outcome is governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the steric blockade imposed by the C2-Fluorine atom.

Electronic and Steric Matrix

- (Aniline Nitrogen): Deactivated by the electron-withdrawing nature of the phenyl ring (inductive effect of -F and -Cl). Sterically hindered by the ortho-F.

- (Terminal Nitrogen): Remains the primary nucleophile.

-

C2 Position (Phenyl Ring): Blocked by Fluorine. High bond dissociation energy of C-F prevents easy displacement under standard Fischer conditions.

-

C6 Position (Phenyl Ring): Unsubstituted and sterically accessible.

Module A: Fischer Indole Synthesis

Objective: Synthesis of 6-Chloro-7-fluoro-1H-indole derivatives.

Mechanistic Pathway

In the Fischer indole synthesis, the formation of the hydrazone is followed by a [3,3]-sigmatropic rearrangement. For 2-substituted phenylhydrazines, the rearrangement can theoretically occur at C2 (ejecting the substituent) or C6 (forming the 7-substituted indole).

-

Guidance: With Fluorine at C2, displacement is energetically unfavorable. The rearrangement exclusively targets C6.

-

Resulting Topology:

-

Phenyl C2-F

Indole C7-F. -

Phenyl C3-Cl

Indole C6-Cl.

-

Visualization: Regioselective Cyclization

Figure 1: Mechanistic divergence in Fischer Indole Synthesis showing the exclusive pathway to the 7-fluoro isomer.

Optimized Protocol (Lewis Acid Mediated)

Use this protocol for sensitive ketones or to minimize polymerization.

Reagents:

-

Substrate: (3-Chloro-2-fluorophenyl)hydrazine HCl salt (1.0 equiv)

-

Ketone: Cyclohexanone or substituted derivative (1.1 equiv)

-

Catalyst: Zinc Chloride (

) (2.0 equiv) -

Solvent: Glacial Acetic Acid (

)

Step-by-Step:

-

Preparation: In a dried round-bottom flask, suspend the hydrazine hydrochloride in glacial acetic acid (0.5 M concentration).

-

Addition: Add the ketone (1.1 equiv) and

(2.0 equiv). -

Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1). The hydrazone intermediate (

) should disappear, replaced by the indole ( -

Workup: Cool to room temperature. Pour slowly into ice-water.

-

Isolation: If solid precipitates, filter and wash with water.[1] If oil forms, extract with DCM, wash with sat.

(to remove AcOH), dry over -

Purification: Recrystallize from Ethanol/Water or flash chromatography.

Validation:

-

F NMR: Look for a singlet shift characteristic of 7-fluoroindoles (typically

- NMR: The aromatic region should show two doublets (or an AB system) for protons at C4 and C5, confirming the 6,7-substitution pattern.

Module B: Pyrazole Synthesis

Objective: Regioselective synthesis of 1-(3-chloro-2-fluorophenyl)-3-methyl-5-pyrazolones.

Regioselectivity Drivers

When reacting with unsymmetrical 1,3-dicarbonyls (e.g., Ethyl Acetoacetate), two isomers are possible.

-

Major Isomer (1-Aryl-3-methyl-5-pyrazolone): Result of the terminal hydrazine nitrogen (

, most nucleophilic) attacking the ketone (most electrophilic). -

Minor Isomer (1-Aryl-5-methyl-3-pyrazolone): Result of

attacking the ester.

Impact of Substrate: The 2-Fluoro group on the hydrazine creates steric bulk around

Visualization: Pyrazole Formation

Figure 2: Pathway favoring the formation of the 3-methyl-5-pyrazolone isomer.

Optimized Protocol (Solvent-Controlled)

Reagents:

-

(3-Chloro-2-fluorophenyl)hydrazine HCl (1.0 equiv)

-

Ethyl Acetoacetate (1.1 equiv)

-

Solvent: Ethanol (Standard) or Trifluoroethanol (TFE) for enhanced regioselectivity.

-

Base: Sodium Acetate (1.1 equiv) - Required to free the hydrazine.

Step-by-Step:

-

Dissolution: Dissolve hydrazine HCl and Sodium Acetate in Ethanol (0.5 M). Stir for 15 min to generate the free base.

-

Condensation: Add Ethyl Acetoacetate dropwise at room temperature.

-

Reflux: Heat to reflux (

) for 3 hours. -

Monitoring: Monitor consumption of hydrazine.

-

Cyclization: If the intermediate hydrazone persists, add a catalytic amount of acetic acid (0.1 equiv) and continue reflux.

-

Isolation: Cool to

. The product often precipitates as a solid. Filter and wash with cold ethanol.

Data Table: Solvent Effects on Regioselectivity

| Solvent | Temperature | Yield | Isomer Ratio (3-Me : 5-Me) | Notes |

| Ethanol | Reflux | 82% | 90 : 10 | Standard protocol. |

| Trifluoroethanol (TFE) | Reflux | 88% | >98 : 2 | H-bonding solvent stabilizes ketone attack. |

| Toluene | 110°C | 75% | 85 : 15 | Requires Dean-Stark trap. |

Analytical Validation (Self-Validating Protocol)

To ensure the correct isomer has been synthesized, use the following diagnostic signals.

6-Chloro-7-fluoroindole (Fischer Product)

-

NMR (DMSO-

-

Indole NH: Broad singlet

ppm. -

C2-H/C3-H: Characteristic indole doublets/multiplets (

). -

Key Feature: The benzene ring protons (H4 and H5) will appear as an AB system (two doublets), often with

coupling visible on the H5 signal (pseudo-triplet appearance).

-

-

NMR:

-

C7 (attached to F): Doublet,

Hz. -

C6 (attached to Cl): Doublet,

Hz (ortho coupling).

-

Pyrazole Isomer Differentiation

-

NOESY (Nuclear Overhauser Effect):

-

Target Isomer (3-Methyl): NOE correlation observed between the Methyl group (pos 3) and the vinylic proton (pos 4). NO correlation between Methyl and the Phenyl ring protons.

-

Wrong Isomer (5-Methyl): Strong NOE correlation between the Methyl group (pos 5) and the Phenyl ring protons (ortho-H, though here F is ortho, so look for H6 interaction if rotation allows, or lack thereof).

-

References

-

Fischer Indole Mechanism & Regioselectivity

-

Pyrazole Regiochemistry in Fluorinated Solvents

-

Synthesis of Fluorinated Indoles

-

General Protocol for Pyrazoles from 1,3-Dicarbonyls

Sources

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajol.info [ajol.info]

Application Notes & Protocols: Microwave-Assisted Synthesis with (3-Chloro-2-fluorophenyl)hydrazine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of (3-Chloro-2-fluorophenyl)hydrazine in microwave-assisted organic synthesis (MAOS). This precursor is a pivotal building block for constructing highly substituted, biologically relevant heterocyclic scaffolds, particularly indoles and pyrazoles. We will move beyond simple procedural lists to explore the mechanistic rationale behind microwave-enhanced reactivity, offering researchers and drug development professionals the insights required to optimize and innovate. The protocols herein are designed as self-validating systems, incorporating safety, efficiency, and green chemistry principles.[1][2][3]

The Strategic Advantage of Microwave-Assisted Synthesis

Conventional organic synthesis relies on transferring heat from an external source through the vessel walls to the reaction medium. This process is often slow and can create thermal gradients, leading to non-uniform heating and the formation of by-products. Microwave-assisted synthesis represents a paradigm shift in how energy is delivered to a reaction.[4][5][6]

Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing them to align with the rapidly oscillating electric field.[4][7][8] This generates heat volumetrically and uniformly through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align their dipoles with the microwave's oscillating electric field. This rapid reorientation creates molecular friction, which manifests as intense, uniform heat.[5][7]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts, salts), they will migrate in response to the electric field. The resulting collisions and resistance to this movement generate heat.[4][7]

This direct energy transfer results in spectacular reaction rate accelerations, often reducing reaction times from hours to mere minutes, while simultaneously improving yields and product purity.[6][9][10][11]

Caption: Core mechanisms of microwave-induced dielectric heating.

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in medicinal chemistry for creating the indole nucleus, a common substructure in pharmaceuticals.[12] The reaction condenses an arylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[13][14] (3-Chloro-2-fluorophenyl)hydrazine is an ideal substrate for producing indoles with specific halogen substitutions, which can be critical for modulating pharmacological activity.

Mechanism Overview: The reaction proceeds through the formation of an arylhydrazone, which tautomerizes to its enehydrazine form. A critical[8][8]-sigmatropic rearrangement occurs, followed by the loss of ammonia and rearomatization to yield the stable indole ring.[13] Microwave irradiation dramatically accelerates the rearrangement and cyclization steps, which are often the rate-limiting stages under thermal conditions.[12][15]

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Protocol 1: Microwave-Assisted Synthesis of 7-Chloro-8-fluoro-1,2,3,4-tetrahydro-9H-carbazole

This protocol details the reaction of (3-Chloro-2-fluorophenyl)hydrazine with cyclohexanone.

Safety Precautions: (3-Chloro-2-fluorophenyl)hydrazine and its salts are harmful if swallowed, in contact with skin, or inhaled. They can cause severe skin burns, eye damage, and may cause an allergic skin reaction or cancer.[16][17][18] Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[19]

| Reagent | M.W. | Amount | Moles |

| (3-Chloro-2-fluorophenyl)hydrazine HCl | 195.04 | 1.95 g | 10.0 mmol |

| Cyclohexanone | 98.14 | 1.08 mL | 10.5 mmol |

| Glacial Acetic Acid | 60.05 | 15 mL | - |

Equipment:

-

CEM Discover or similar single-mode microwave synthesizer

-

10 mL or 35 mL pressure-rated microwave reaction vial with a stir bar

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Place a magnetic stir bar into a 35 mL pressure-rated microwave vial.

-

Add (3-Chloro-2-fluorophenyl)hydrazine hydrochloride (1.95 g, 10.0 mmol).

-

Add glacial acetic acid (15 mL), which serves as both the solvent and the acid catalyst.

-

Add cyclohexanone (1.08 mL, 10.5 mmol) to the suspension.

-

Securely cap the vessel.

-

Place the vessel into the cavity of the microwave synthesizer.

-

Set the following reaction parameters:

-

Temperature: 150 °C (use ramp-to-temperature setting)

-

Hold Time: 10 minutes

-

Power: 200 W (dynamic power control)

-

Pressure: Max 250 psi

-

Stirring: High

-

-

After irradiation, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

-

Carefully uncap the vessel in the fume hood.

-

Pour the reaction mixture into 100 mL of cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final product.

Caption: Experimental workflow for microwave-assisted Fischer Indole Synthesis.

Core Application: Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, frequently found in pharmaceuticals with a wide range of biological activities.[20] Microwave-assisted synthesis provides a rapid and efficient route to these structures, often via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[21][22]

Mechanism Overview: The reaction typically begins with the nucleophilic attack of one hydrazine nitrogen onto a carbonyl group, forming a hydrazone intermediate. The second nitrogen then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic pyrazole ring.

Caption: General mechanism for pyrazole synthesis from a 1,3-dicarbonyl.

Protocol 2: Microwave-Assisted Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole

This protocol details the reaction of (3-Chloro-2-fluorophenyl)hydrazine with acetylacetone.

| Reagent | M.W. | Amount | Moles |

| (3-Chloro-2-fluorophenyl)hydrazine | 160.58 | 1.61 g | 10.0 mmol |

| Acetylacetone (2,4-Pentanedione) | 100.12 | 1.02 mL | 10.0 mmol |

| Ethanol | 46.07 | 10 mL | - |

| Glacial Acetic Acid (catalyst) | 60.05 | 0.2 mL | - |

Step-by-Step Methodology:

-

Place a magnetic stir bar into a 10 mL pressure-rated microwave vial.

-

Add (3-Chloro-2-fluorophenyl)hydrazine (1.61 g, 10.0 mmol). Note: If using the hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free hydrazine first.

-

Add ethanol (10 mL) followed by acetylacetone (1.02 mL, 10.0 mmol).

-

Add a catalytic amount of glacial acetic acid (approx. 4-5 drops, ~0.2 mL).

-

Securely cap the vessel and place it in the microwave synthesizer.

-

Set the following reaction parameters:

-

Temperature: 120 °C

-

Hold Time: 5 minutes

-

Power: 150 W (dynamic power control)

-

Pressure: Max 200 psi

-

Stirring: High

-

-

After irradiation and cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.

Performance Data: Microwave vs. Conventional Heating

The primary driver for adopting MAOS is a dramatic improvement in reaction efficiency. The following table provides a representative comparison based on typical outcomes reported in the literature.[3][10]

| Parameter | Reaction | Conventional Heating | Microwave Synthesis |

| Reaction Time | Fischer Indole Synthesis | 6 - 24 hours | 5 - 20 minutes |

| Yield | Fischer Indole Synthesis | 50 - 75% | 80 - 95% |

| Reaction Time | Pyrazole Synthesis | 2 - 8 hours | 2 - 10 minutes |

| Yield | Pyrazole Synthesis | 60 - 85% | 85 - 98% |

| Energy Input | Both | Significantly Higher | Significantly Lower |

| Product Purity | Both | Often requires extensive purification | Generally higher, less by-product |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Insufficient temperature or time.- Reagent degradation.- Incorrect stoichiometry. | - Increase temperature in 20°C increments or time in 5-minute increments.- Use fresh, high-purity reagents.- Verify molar equivalents of all reactants. |

| Incomplete Reaction | - Reaction has not reached completion.- Inefficient stirring. | - Increase the reaction hold time.- Ensure the stir bar is coupling effectively with the magnetic stirrer. |

| Formation of By-products | - Temperature is too high, causing decomposition.- Presence of water or other impurities. | - Lower the reaction temperature by 10-20°C.- Use anhydrous solvents and dry glassware. |

| Vessel Pressure Exceeds Limit | - Generation of gaseous by-products (e.g., NH3).- Solvent has a low boiling point for the set temperature. | - Reduce the amount of starting material.- Choose a solvent with a higher boiling point (e.g., DMF, NMP, ethylene glycol). |

Conclusion

(3-Chloro-2-fluorophenyl)hydrazine is a valuable synthon for accessing complex heterocyclic molecules. When combined with microwave-assisted synthesis, the construction of indole and pyrazole libraries becomes exceptionally rapid and efficient. This approach not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.[5][7][8] The protocols and insights provided in this guide serve as a robust starting point for researchers to harness the full potential of this powerful synthetic combination.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.

-

Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.

- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.

-

Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]

-

Fischer‐indole synthesis under microwave irradiation. ResearchGate. [Link]

-

Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]

-

Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

-

Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. [Link]

-

Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. ijrpas.com [ijrpas.com]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]

- 8. ajprd.com [ajprd.com]

- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 10. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 11. ijpsi.org [ijpsi.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. scielo.br [scielo.br]

- 22. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Scaffolds from 3-Chloro-2-fluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorophenylhydrazine is a valuable starting material in synthetic organic chemistry, particularly for the construction of halogenated heterocyclic compounds. The presence of both chloro and fluoro substituents on the phenyl ring offers unique electronic properties and potential modulation of the biological activity of the resulting molecules, making them of significant interest in medicinal chemistry and drug discovery. One-pot synthesis methodologies, which involve multiple reaction steps in a single reaction vessel, are highly desirable as they offer increased efficiency, reduced waste, and simplified purification procedures.[1][2]

This guide provides detailed application notes and one-pot protocols for the synthesis of two important classes of heterocyclic compounds—indoles and pyrazoles—using 3-chloro-2-fluorophenylhydrazine as the key building block. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in their implementation and further optimization.

Core Synthesis Strategies

The primary one-pot synthetic routes leveraging 3-chloro-2-fluorophenylhydrazine are the Fischer indole synthesis and the Knorr pyrazole synthesis. Both reactions proceed through a condensation and subsequent cyclization mechanism.

One-Pot Fischer Indole Synthesis of 7-Chloro-8-fluoroindoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[3][4] A one-pot approach, where the intermediate hydrazone is not isolated, is often preferred for its efficiency.[5] The reaction with 3-chloro-2-fluorophenylhydrazine is expected to yield 7-chloro-8-fluoroindole derivatives.

Mechanism Insight: The reaction is initiated by the acid-catalyzed condensation of 3-chloro-2-fluorophenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. This intermediate then tautomerizes to an enamine, which undergoes a[6][6]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[3] The choice of a strong acid catalyst is crucial for promoting both the hydrazone formation and the subsequent cyclization cascade.

Experimental Workflow Diagram:

Caption: One-pot Fischer indole synthesis workflow.

Protocol 1: One-Pot Synthesis of 7-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole

This protocol describes the synthesis of a specific 7-chloro-8-fluoroindole derivative from 3-chloro-2-fluorophenylhydrazine and cyclohexanone.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Chloro-2-fluorophenylhydrazine HCl | 195.04 | 10.0 | 1.95 g |

| Cyclohexanone | 98.14 | 10.0 | 0.98 g (1.03 mL) |

| Polyphosphoric Acid (PPA) | - | - | ~10-15 g |

| or Zinc Chloride (ZnCl₂) | 136.30 | 15.0 | 2.04 g |

| Glacial Acetic Acid | 60.05 | - | 30 mL |

| Ethyl Acetate | 88.11 | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-fluorophenylhydrazine hydrochloride (1.95 g, 10.0 mmol) and glacial acetic acid (30 mL).

-

Addition of Carbonyl: Add cyclohexanone (1.03 mL, 10.0 mmol) to the stirred suspension.

-

Catalyst Addition: Carefully add the acid catalyst.

-

Option A (PPA): Add polyphosphoric acid (~10-15 g) portion-wise. Note: PPA is highly viscous; warming may be necessary for transfer.

-

Option B (ZnCl₂): Add anhydrous zinc chloride (2.04 g, 15.0 mmol). Note: ZnCl₂ is hygroscopic; handle quickly.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into a beaker containing ice water (150 mL) with stirring.

-

Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 7-chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole.

-

Rationale for Experimental Choices:

-

Catalyst: Polyphosphoric acid and zinc chloride are effective Lewis and Brønsted acids, respectively, for promoting both the initial hydrazone formation and the subsequent cyclization.[7] The electron-withdrawing nature of the chloro and fluoro substituents on the phenylhydrazine may require a strong acid to facilitate the reaction.

-

Solvent: Glacial acetic acid is a common solvent for Fischer indole synthesis as it is acidic and can help to catalyze the reaction while also being a good solvent for the reactants.[5]

-

One-Pot Approach: The direct heating of the hydrazine, ketone, and acid catalyst in a single pot avoids the need to isolate the potentially unstable hydrazone intermediate, thereby streamlining the process.[3]

One-Pot Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related methodologies involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[8] This is a highly reliable and straightforward method for constructing the pyrazole ring. A one-pot, multi-component approach can be employed where the 1,3-dicarbonyl compound is generated in situ, or more simply, by direct condensation.[9][10]

Mechanism Insight: The reaction proceeds via the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen of the hydrazine attacks which carbonyl) can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.[8]

Experimental Workflow Diagram:

Caption: One-pot Knorr pyrazole synthesis workflow.

Protocol 2: One-Pot Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a pyrazole derivative from 3-chloro-2-fluorophenylhydrazine and acetylacetone.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Chloro-2-fluorophenylhydrazine | 160.58 | 10.0 | 1.61 g |

| Acetylacetone (2,4-pentanedione) | 100.12 | 10.0 | 1.00 g (1.02 mL) |

| Ethanol (95%) | 46.07 | - | 40 mL |

| Glacial Acetic Acid (optional) | 60.05 | - | 2-3 drops |

| Water | 18.02 | - | As needed |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorophenylhydrazine (1.61 g, 10.0 mmol) in ethanol (40 mL).

-

Addition of Dicarbonyl: Add acetylacetone (1.02 mL, 10.0 mmol) to the solution.

-

Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the initial condensation.

-

Reaction: Heat the mixture to reflux (approximately 80°C) with stirring. The reaction is typically rapid and can be monitored by TLC. Completion is usually observed within 1-3 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent to about half using a rotary evaporator.

-

Slowly add cold water (20-30 mL) to the concentrated solution to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole.

-

Rationale for Experimental Choices:

-

Reactants: Acetylacetone is a readily available and highly reactive 1,3-dicarbonyl compound, making it an ideal partner for this synthesis.

-

Solvent and Catalyst: Ethanol is an excellent solvent for this reaction, and a catalytic amount of acetic acid is often sufficient to promote the condensation without causing significant side reactions.[8]

-

Work-up: The product is often a solid that can be easily isolated by precipitation and recrystallization, simplifying the purification process.

Safety and Handling

-

3-Chloro-2-fluorophenylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

-

Zinc chloride is corrosive and hygroscopic. Handle with care and in a dry environment.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The one-pot protocols detailed in these application notes provide efficient and practical methods for the synthesis of valuable 7-chloro-8-fluoroindoles and substituted pyrazoles from 3-chloro-2-fluorophenylhydrazine. These multi-component strategies are aligned with the principles of green chemistry by reducing reaction steps and solvent usage.[2] The resulting halogenated heterocyclic scaffolds are of significant interest for further elaboration in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific carbonyl or 1,3-dicarbonyl substrates to explore the synthesis of novel and diverse molecular architectures.

References